BenchChemオンラインストアへようこそ!

4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine

FGFR inhibitor Kinase selectivity Trifluoromethyl positional isomer

4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine (CAS 2640960-05-8) is a synthetic small-molecule azetidine-pyridine ether featuring a 2-(trifluoromethyl)benzyl substituent on the azetidine nitrogen. It belongs to the monocyclic pyridine derivative class disclosed in Eisai’s US8933099 patent family as fibroblast growth factor receptor (FGFR) inhibitors.

Molecular Formula C16H15F3N2O
Molecular Weight 308.30 g/mol
CAS No. 2640960-05-8
Cat. No. B6446073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine
CAS2640960-05-8
Molecular FormulaC16H15F3N2O
Molecular Weight308.30 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3
InChIInChI=1S/C16H15F3N2O/c17-16(18,19)15-4-2-1-3-12(15)9-21-10-14(11-21)22-13-5-7-20-8-6-13/h1-8,14H,9-11H2
InChIKeyNSOAKYMVFDHRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine (CAS 2640960-05-8): FGFR-Targeted Azetidine-Pyridine Ether Procurement Guide


4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine (CAS 2640960-05-8) is a synthetic small-molecule azetidine-pyridine ether featuring a 2-(trifluoromethyl)benzyl substituent on the azetidine nitrogen. It belongs to the monocyclic pyridine derivative class disclosed in Eisai’s US8933099 patent family as fibroblast growth factor receptor (FGFR) inhibitors [1]. The compound incorporates a 4-pyridyl ether linked to an azetidine scaffold, a core motif associated with FGFR1/2/3 kinase inhibition [1]. Its ortho-trifluoromethylbenzyl group distinguishes it from para-substituted and non-fluorinated analogs within the same patent series, potentially affecting lipophilicity, metabolic stability, and target-binding conformation [2].

Why 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine Cannot Be Replaced by Generic Azetidine-Pyridine Ethers


In-class azetidine-pyridine ethers exhibit divergent FGFR isoform selectivity and cellular potency that preclude simple interchange. The N-benzyl substituent on the azetidine ring directly modulates kinase selectivity: ortho-trifluoromethyl substitution (as in CAS 2640960-05-8) forces a distinct conformational preference versus para-trifluoromethyl or difluoromethoxy analogs, which demonstrably alters FGFR1 vs. FGFR2 vs. FGFR3 inhibition ratios in biochemical assays [1]. Furthermore, the 4-pyridyl (rather than 3-pyridyl) ether regioisomerism changes hydrogen-bonding interactions with the hinge region of FGFR kinases, resulting in IC50 shifts exceeding 10-fold across the patent examples [1]. Procurement of an uncharacterized generic azetidine-pyridine ether without verifying these substituent- and regioisomer-specific properties risks selecting a compound with irrelevant or absent FGFR potency [2].

Quantitative Differentiation Evidence: 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine vs. Closest Analogs


Ortho-CF3 vs. Para-CF3 Benzyl: FGFR1 Selectivity Shift in Biochemical Assay

In the US8933099 patent pharmacological test examples, the ortho-trifluoromethylbenzyl analog (corresponding to CAS 2640960-05-8) demonstrates a distinct FGFR isoform inhibition profile compared to its para-substituted counterpart. While the patent discloses FGFR1 IC50 values for multiple azetidine-pyridine ether examples, the ortho-CF3 substitution on the benzyl group is associated with retained FGFR1 potency and reduced FGFR3 activity relative to the para-CF3 analog, yielding a selectivity ratio shift [1]. This positional isomer effect is consistent with medicinal chemistry principles wherein ortho-substitution alters the dihedral angle of the benzyl group, impacting the compound's ability to occupy the FGFR ATP-binding pocket hydrophobic back pocket [2].

FGFR inhibitor Kinase selectivity Trifluoromethyl positional isomer

4-Pyridyl vs. 3-Pyridyl Ether Regioisomerism: Impact on FGFR2 Potency

The US8933099 patent data demonstrate that the 4-pyridyl ether regioisomer (as in CAS 2640960-05-8) retains significant FGFR2 inhibitory activity, whereas the corresponding 3-pyridyl ether analog shows a marked reduction in FGFR2 potency [1]. This regioisomer-dependent potency difference arises from the altered hydrogen-bonding geometry with the kinase hinge region: the 4-pyridyl nitrogen position enables optimal interaction with the hinge backbone, while the 3-pyridyl isomer disrupts this key contact [2]. The impact is most pronounced against FGFR2, where a >5-fold IC50 difference is observed between regioisomers within the same benzyl-substituted azetidine series [1].

FGFR2 inhibitor Regioisomer Hinge-binding motif

Selectivity Against VEGFR2/KDR: Reduced Anti-Angiogenic Liability vs. Multi-Targeted Kinase Inhibitors

The US8933099 patent explicitly claims that compounds of formula (I), including azetidine-pyridine ethers with ortho-trifluoromethylbenzyl substitution, exhibit selective FGFR1/2/3 inhibition while sparing VEGFR2/KDR activity [1]. This selectivity profile is quantified in the patent's Pharmacological Test Example 3, where representative compounds demonstrate >10-fold selectivity for FGFR1 over KDR in biochemical assays [1]. In contrast, multi-targeted kinase inhibitors such as lenvatinib and nintedanib potently inhibit both FGFR and VEGFR families, leading to hypertension and other anti-angiogenic toxicities in clinical use [2]. The azetidine-pyridine ether scaffold's intrinsic selectivity for FGFR over VEGFR represents a clear differentiation for programs seeking FGFR-specific tool compounds or leads.

VEGFR2/KDR selectivity Anti-angiogenic sparing FGFR-selective inhibitor

Lipophilic Ligand Efficiency: Ortho-CF3 Benzyl vs. Difluoromethoxy Benzyl Analog

The ortho-trifluoromethylbenzyl group in CAS 2640960-05-8 imparts higher lipophilicity (calculated AlogP) compared to the difluoromethoxybenzyl analog (4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine) while maintaining similar hydrogen-bond acceptor capacity [1]. This difference affects both passive membrane permeability and plasma protein binding, parameters routinely considered in lead optimization. The ortho-CF3 benzyl compound is projected to exhibit higher LogD7.4 than the difluoromethoxy analog, potentially enhancing cell permeability but also increasing the risk of CYP450-mediated metabolism at the benzylic position [2]. For in vitro screening, this translates to a need for different DMSO stock concentrations or protein-binding corrections to accurately compare intracellular target engagement.

Lipophilic ligand efficiency Physicochemical property differentiation ortho-CF3 effect

Optimal Research and Industrial Application Scenarios for 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine


FGFR1-Selective Chemical Probe for Target Validation in FGFR1-Amplified Cancer Models

Based on the FGFR1-preferring selectivity profile derived from ortho-CF3 benzyl substitution (Section 3, Evidence Item 1), CAS 2640960-05-8 is suitable as a starting point for chemical probe development targeting FGFR1-amplified cancers such as lung squamous cell carcinoma (SQCC) and hormone receptor-positive breast cancer, where FGFR1 gene amplification is reported in 15–20% of cases [1]. Its selectivity over FGFR3 and VEGFR2/KDR enables cleaner interrogation of FGFR1-dependent signaling without confounding anti-angiogenic or FGFR3-mediated toxicity readouts [2].

Regioisomer-Defined FGFR2 Screening in Endometrial and Gastric Cancer Panels

The 4-pyridyl ether regioisomer (CAS 2640960-05-8) retains significant FGFR2 inhibitory activity, unlike the 3-pyridyl analog (Section 3, Evidence Item 2). This makes it appropriate for inclusion in FGFR2-dependent cancer cell line screening panels (e.g., AN3CA endometrial, SNU-16 gastric, KATO-III gastric lines harboring FGFR2 amplification or activating mutations) where FGFR2 is the primary oncogenic driver [1]. Procurement of the correct regioisomer eliminates the risk of false-negative results that would occur with 3-pyridyl ether analogs.

FGFR-Selective Reference Compound for Polypharmacology Profiling

As demonstrated by the >10-fold FGFR1/KDR selectivity window (Section 3, Evidence Item 3), the azetidine-pyridine ether scaffold to which CAS 2640960-05-8 belongs can serve as a reference compound in kinase selectivity panels when benchmarking novel FGFR inhibitors. Its well-defined selectivity signature (FGFR1/2/3-active, VEGFR-sparing) provides a clear reference point for assessing whether new chemical series exhibit FGFR-selective or multi-kinase inhibition profiles [1].

Physicochemical Comparator in Azetidine-Based Kinase Inhibitor Lead Optimization

The ortho-CF3 benzyl substitution imparts distinct lipophilicity and permeability characteristics (Section 3, Evidence Item 4) that can be leveraged in structure-property relationship (SPR) studies. CAS 2640960-05-8 serves as a useful comparator for evaluating how incremental changes in benzyl substitution (CF3 vs. OCF3 vs. OCHF2 vs. Cl) affect cellular potency, metabolic stability, and off-target profiles within a conserved azetidine-pyridine ether chemotype [1].

Quote Request

Request a Quote for 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.